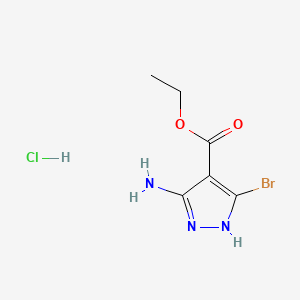
ethyl 5-amino-3-bromo-1h-pyrazole-4-carboxylate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE typically involves the reaction of ethyl 3-bromo-1H-pyrazole-4-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of nitro-pyrazole derivatives.
Reduction Reactions: Formation of reduced amine derivatives.
Applications De Recherche Scientifique
ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
- ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
- ETHYL 3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE
- 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLIC ACID
Comparison: ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE is unique due to the presence of both amino and bromo substituents on the pyrazole ring, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potential for forming diverse derivatives and interacting with various biological targets .
Propriétés
Formule moléculaire |
C6H9BrClN3O2 |
|---|---|
Poids moléculaire |
270.51 g/mol |
Nom IUPAC |
ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8BrN3O2.ClH/c1-2-12-6(11)3-4(7)9-10-5(3)8;/h2H2,1H3,(H3,8,9,10);1H |
Clé InChI |
RVEQFBGSFZJGDW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NN=C1N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















